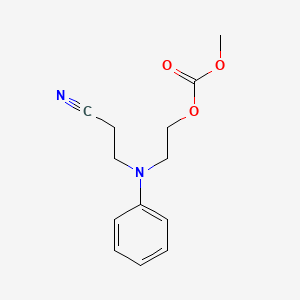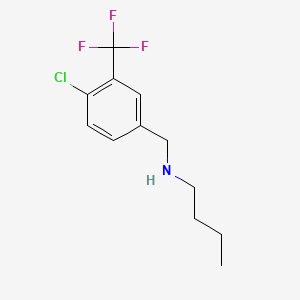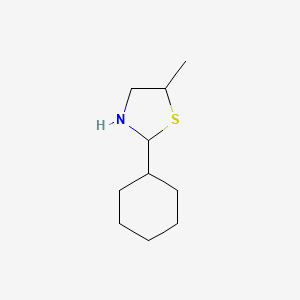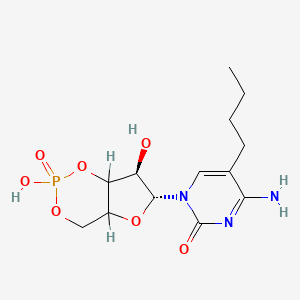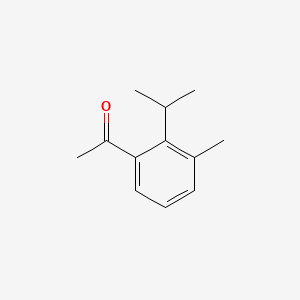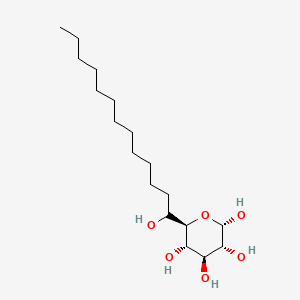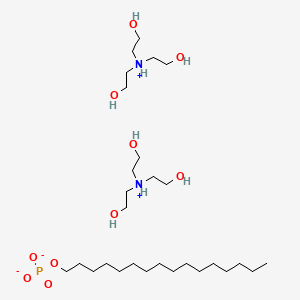
Tetraisotridecyl oxybis(methylethylene) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraisotridecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C58H118O8P2 and a molecular weight of 1005.50 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tetraisotridecyl oxybis(methylethylene) diphosphate involves several steps. The primary synthetic route includes the reaction of isotridecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Tetraisotridecyl oxybis(methylethylene) diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups into phosphite groups.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tetraisotridecyl oxybis(methylethylene) diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a flame retardant, plasticizer, and lubricant additive in various industrial applications
Wirkmechanismus
The mechanism of action of tetraisotridecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphate groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability. The pathways involved include the modulation of enzyme activity and the alteration of membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Tetraisotridecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Triphenyl phosphate: Commonly used as a flame retardant and plasticizer.
Tetrakis(hydroxymethyl)phosphonium chloride: Used in textile and paper industries as a flame retardant. The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
93882-13-4 |
|---|---|
Molekularformel |
C58H118O8P2 |
Molekulargewicht |
1005.5 g/mol |
IUPAC-Name |
[4,8-dimethyl-4,5-bis(11-methyldodecyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C58H118O8P2/c1-52(2)43-35-27-19-11-12-23-31-39-47-57-58(10,48-40-32-24-16-13-20-28-36-44-53(3)4)65-68(60,64-56(9)51-61-57)66-67(59,62-49-41-33-25-17-14-21-29-37-45-54(5)6)63-50-42-34-26-18-15-22-30-38-46-55(7)8/h52-57H,11-51H2,1-10H3 |
InChI-Schlüssel |
CKVUBPMKXXSGCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)(C)CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


